3,4-Difluorobenzylamine

Catalog No.
S750691
CAS No.
72235-53-1
M.F
C7H7F2N
M. Wt
143.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzylamine

CAS Number

72235-53-1

Product Name

3,4-Difluorobenzylamine

IUPAC Name

(3,4-difluorophenyl)methanamine

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2

InChI Key

PHLZUDXEBCQHKM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN)F)F

Canonical SMILES

C1=CC(=C(C=C1CN)F)F

Synthesis Precursor:

3,4-Difluorobenzylamine primarily finds application as a precursor in the synthesis of more complex molecules used in various research fields. Its presence in the final product often serves specific purposes like:

  • Modifying electronic properties: The two fluorine atoms in the molecule can influence the electronic properties of the final compound, impacting its reactivity and potential applications [].
  • Introducing a specific functional group: The benzylamine group (-CH2-NH2) acts as a functional group, allowing further chemical modifications to achieve desired properties in the final molecule [].

An example of its use as a precursor is the synthesis of 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide, a compound studied for its potential biological activity [].

3,4-Difluorobenzylamine is an organic compound with the molecular formula C7_7H7_7F2_2N and a molecular weight of 143.14 g/mol. It features a benzylamine structure where two fluorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound appears as a colorless to pale yellow liquid at room temperature and is soluble in organic solvents. Its unique fluorinated structure imparts distinctive chemical properties that make it valuable in various chemical applications .

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds, such as glyoxal, leading to the formation of hexabenzyl substituted hexaazaisowurtzitanes .
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.

The synthesis of 3,4-difluorobenzylamine can be achieved through various methods:

  • Fluorination of Benzylamine: Direct fluorination using reagents like sulfur tetrafluoride or other fluorinating agents can introduce fluorine atoms at the desired positions.
  • Substitution Reactions: Starting from difluorobenzaldehyde, reductive amination with ammonia or amines can yield 3,4-difluorobenzylamine.
  • Patented Methods: A patented process outlines a method involving the reaction of specific fluorobenzyl derivatives with alkali nitrite to produce various fluorinated amines, including 3,4-difluorobenzylamine .

3,4-Difluorobenzylamine finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of various drugs due to its potential biological activity.
  • Material Science: Used in the development of fluorinated polymers and materials that require enhanced chemical stability.
  • Agricultural Chemicals: Potential use in agrochemicals where fluorinated compounds exhibit improved efficacy.

Interaction studies involving 3,4-difluorobenzylamine focus on its reactivity with biological targets and other chemical species. Investigations into its interactions with enzymes or receptors could reveal its potential therapeutic roles. Additionally, studies on its behavior in biological systems may provide insights into metabolic pathways and toxicity profiles.

Similar compounds to 3,4-difluorobenzylamine include:

  • 2,4-Difluorobenzylamine: Exhibits similar properties but differs in the position of the fluorine substituents.
  • 2,6-Difluorobenzylamine: Another variant with different fluorination patterns affecting reactivity and biological activity.
  • (2,3,6-Trifluorophenyl)methanamine: A more heavily fluorinated analog that may exhibit enhanced properties due to increased electronegativity.
Compound NameMolecular FormulaKey Differences
3,4-DifluorobenzylamineC7_7H7_7F2_2NTwo fluorines at positions 3 and 4
2,4-DifluorobenzylamineC7_7H7_7F2_2NFluorines at positions 2 and 4
2,6-DifluorobenzylamineC7_7H7_7F2_2NFluorines at positions 2 and 6
(2,3,6-Trifluorophenyl)methanamineC7_7H6_6F3_3NThree fluorines providing different chemical properties

The unique positioning of the fluorine atoms in 3,4-difluorobenzylamine may influence its reactivity and interactions differently compared to these similar compounds.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

72235-53-1

Wikipedia

3,4-Difluorobenzylamine

Dates

Modify: 2023-08-15

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